molecular formula C5H2ClF5O B14311321 2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran CAS No. 113984-16-0

2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran

Katalognummer: B14311321
CAS-Nummer: 113984-16-0
Molekulargewicht: 208.51 g/mol
InChI-Schlüssel: AHZFMOJDSSHKSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran is an organic compound with the molecular formula C5H2ClF5O It is a derivative of furan, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups

Vorbereitungsmethoden

The synthesis of 2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of a furan derivative with chlorinating and fluorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .

Analyse Chemischer Reaktionen

2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The pathways involved depend on the specific application and the nature of the compound’s derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran include other halogenated furan derivatives. These compounds share similar structural features but differ in the nature and position of the halogen and trifluoromethyl groups. The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and trifluoromethyl groups, which confer distinct chemical properties and reactivity .

Some similar compounds include:

Eigenschaften

CAS-Nummer

113984-16-0

Molekularformel

C5H2ClF5O

Molekulargewicht

208.51 g/mol

IUPAC-Name

2-chloro-5,5-difluoro-2-(trifluoromethyl)furan

InChI

InChI=1S/C5H2ClF5O/c6-3(5(9,10)11)1-2-4(7,8)12-3/h1-2H

InChI-Schlüssel

AHZFMOJDSSHKSD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(OC1(C(F)(F)F)Cl)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.